3-Methylcatechol
3-Methylcatechol
3-methylcatechol is a methylcatechol carrying a methyl substituent at position 3. It is a xenobiotic metabolite produced by some bacteria capable of degrading nitroaromatic compounds present in pesticide-contaminated soil samples. It has a role as a bacterial xenobiotic metabolite.
3-methyl-benzene-1,2-diol is a solid. This compound belongs to the catechols. These are compounds containing a 1,2-benzenediol moeity. 3-methyl-benzene-1,2-diol targets the protein biphenyl-2,3-diol 1,2-dioxygenase.
3-Methylcatechol is a natural product found in Verbascum lychnitis and Apis cerana with data available.
See also: Tobacco Smoke (part of).
3-methyl-benzene-1,2-diol is a solid. This compound belongs to the catechols. These are compounds containing a 1,2-benzenediol moeity. 3-methyl-benzene-1,2-diol targets the protein biphenyl-2,3-diol 1,2-dioxygenase.
3-Methylcatechol is a natural product found in Verbascum lychnitis and Apis cerana with data available.
See also: Tobacco Smoke (part of).
Brand Name:
Vulcanchem
CAS No.:
488-17-5
VCID:
VC21132422
InChI:
InChI=1S/C7H8O2/c1-5-3-2-4-6(8)7(5)9/h2-4,8-9H,1H3
SMILES:
CC1=C(C(=CC=C1)O)O
Molecular Formula:
C7H8O2
Molecular Weight:
124.14 g/mol
3-Methylcatechol
CAS No.: 488-17-5
Cat. No.: VC21132422
Molecular Formula: C7H8O2
Molecular Weight: 124.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3-methylcatechol is a methylcatechol carrying a methyl substituent at position 3. It is a xenobiotic metabolite produced by some bacteria capable of degrading nitroaromatic compounds present in pesticide-contaminated soil samples. It has a role as a bacterial xenobiotic metabolite. 3-methyl-benzene-1,2-diol is a solid. This compound belongs to the catechols. These are compounds containing a 1,2-benzenediol moeity. 3-methyl-benzene-1,2-diol targets the protein biphenyl-2,3-diol 1,2-dioxygenase. 3-Methylcatechol is a natural product found in Verbascum lychnitis and Apis cerana with data available. See also: Tobacco Smoke (part of). |
|---|---|
| CAS No. | 488-17-5 |
| Molecular Formula | C7H8O2 |
| Molecular Weight | 124.14 g/mol |
| IUPAC Name | 3-methylbenzene-1,2-diol |
| Standard InChI | InChI=1S/C7H8O2/c1-5-3-2-4-6(8)7(5)9/h2-4,8-9H,1H3 |
| Standard InChI Key | PGSWEKYNAOWQDF-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)O)O |
| Canonical SMILES | CC1=C(C(=CC=C1)O)O |
| Appearance | Oil |
| Boiling Point | 241 °C 241.0 °C |
| Melting Point | 68 °C 68.0 °C |
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